![molecular formula C13H8F4 B12626347 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 922141-63-7](/img/structure/B12626347.png)
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene is a fluorinated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four fluorine atoms and a fused ring structure, making it a unique and interesting subject for chemical research.
Métodos De Preparación
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene can be achieved through various methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This method involves the formation of van-der-Waals complexes, followed by the addition of the radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Análisis De Reacciones Químicas
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of fluorination on the properties of polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry studies.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene can be compared with other similar compounds such as:
1H-cyclopenta[a]naphthalene: Lacks fluorine atoms, making it less stable and reactive.
1H-cyclopenta[b]naphthalene: Another isomer with different structural properties.
Indene-based bicyclic isomers: Such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to fluorination.
Propiedades
Número CAS |
922141-63-7 |
|---|---|
Fórmula molecular |
C13H8F4 |
Peso molecular |
240.20 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H8F4/c14-12(15)7-10-9-4-2-1-3-8(9)5-6-11(10)13(12,16)17/h1-6H,7H2 |
Clave InChI |
UJANULSVOAONND-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=CC=CC=C23)C(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)
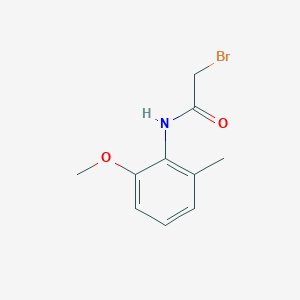
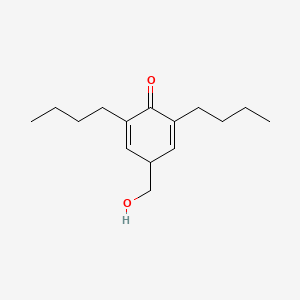
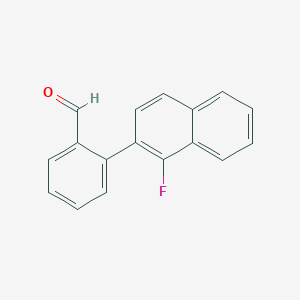
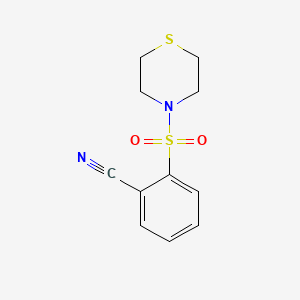
![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
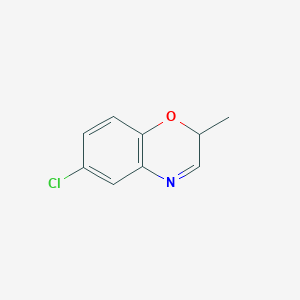

![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
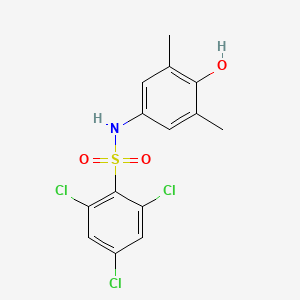
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
